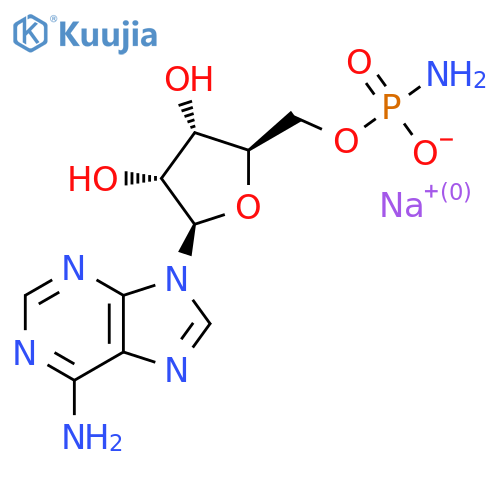

Cas no 102029-68-5 (Adenosine 5’-Monophosphoramidate Sodium Salt)

102029-68-5 structure

商品名:Adenosine 5’-Monophosphoramidate Sodium Salt

Adenosine 5’-Monophosphoramidate Sodium Salt 化学的及び物理的性質

名前と識別子

-

- Adenosine, 5'-(hydrogenphosphoramidate), monosodium salt (9CI)

- Adenosine 5’-Monophosphoramidate

- Adenosine 5’-Monophosphoramidate Sodium Salt

- Adenosine 5'-MonophosphoraMidate

- ADENOSINE 5-MONOPHOSPHORAMIDATE SODIUM SALT

- sodium,amino-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate

- Adenosine 5 inverted exclamation marka-monophosphoramidate sodium salt

- Adenosine 5'-(Hydrogen Phosphoramidate) Monosodium Salt

- Adenosine 5`-Monophosphoramidate0 Sodium Salt

- Adenosine 5'-monophosphoramidate sodium salt

- AMP-NH2-Na

- adenosine-5'-phosphoramidate

- ADENOSINE 5'-MONOPHOSPHORAMIDATE SODIUM

- ADENOSINE-5'-PHOSPHORAMIDATE,SODIUM SALT

- Adenosine 5'-monophosphoramidate Na salt

- Adenosine 5'-phosphoramidate sodium salt

- 102029-68-5

- sodium;amino-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate

- Adenosine 5 inverted exclamation marka-monophosphoramidate (sodium)

- SCHEMBL7931363

- sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate

- MFCD00042776

- PD171538

- Sodium((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methylphosphoramidate

- CS-0131129

- Adenosine 5'-monophosphoramidate sodium salt, ~95%

- Sodium 5'-O-(aminophosphinato)adenosine

- Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphoramidate

- HY-N7517

- DTXSID10635544

- DA-70591

- Adenosine 5a?monophosphoramidate sodium

- G12109

-

- インチ: 1S/C10H15N6O6P.Na/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20;/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1

- InChIKey: ALRHXZAMLVPXPL-MCDZGGTQSA-M

- ほほえんだ: P(N)(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O.[Na+]

計算された属性

- せいみつぶんしりょう: 368.06100

- どういたいしつりょう: 368.06101347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 11

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 493

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 6

- トポロジー分子極性表面積: 195Ų

じっけんとくせい

- 色と性状: 白色アモルファス粉末。

- ゆうかいてん: >200°C (dec.)

- ようかいど: Methanol (Slightly), Water (Slightly)

- PSA: 204.50000

- LogP: -0.17690

- ようかいせい: 水に溶け、アセトンに溶けない

Adenosine 5’-Monophosphoramidate Sodium Salt セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- WGKドイツ:3

- セキュリティの説明: H303+H313+H333

- 福カードFコード:3-8-10-21

- ちょぞうじょうけん:Hygro°Cop°C, -20°C Freezer, Under inert atmosphere

Adenosine 5’-Monophosphoramidate Sodium Salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P008UVJ-5mg |

Adenosine 5'-Monophosphoramidate Sodium Salt |

102029-68-5 | 96% | 5mg |

$493.00 | 2025-02-24 | |

| A2B Chem LLC | AE12463-5mg |

ADENOSINE 5'-MONOPHOSPHORAMIDATE SODIUM SALT |

102029-68-5 | 96% | 5mg |

$493.00 | 2024-04-20 | |

| A2B Chem LLC | AE12463-10mg |

ADENOSINE 5'-MONOPHOSPHORAMIDATE SODIUM SALT |

102029-68-5 | 96% | 10mg |

$745.00 | 2024-04-20 | |

| TRC | A281800-10mg |

Adenosine 5’-Monophosphoramidate Sodium Salt |

102029-68-5 | 10mg |

$ 219.00 | 2023-09-09 | ||

| TRC | A281800-100mg |

Adenosine 5’-Monophosphoramidate Sodium Salt |

102029-68-5 | 100mg |

$ 1656.00 | 2023-09-09 | ||

| 1PlusChem | 1P008UVJ-10mg |

Adenosine 5'-Monophosphoramidate Sodium Salt |

102029-68-5 | 96% | 10mg |

$745.00 | 2025-02-24 |

Adenosine 5’-Monophosphoramidate Sodium Salt 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

102029-68-5 (Adenosine 5’-Monophosphoramidate Sodium Salt) 関連製品

- 61-19-8(Adenosine monophosphate)

- 18422-05-4(Adenosine 5'-monophosphate monohydrate)

- 29984-33-6(9-(b-D-Arabinofuranosyl)adenine 5'-monophosphate)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬